hex-1-enyl 2-methylpropanoate hex-1-enyl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 196791-41-0
VCID: VC20266308
InChI: InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

hex-1-enyl 2-methylpropanoate

CAS No.: 196791-41-0

Cat. No.: VC20266308

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

hex-1-enyl 2-methylpropanoate - 196791-41-0

Specification

CAS No. 196791-41-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name hex-1-enyl 2-methylpropanoate
Standard InChI InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h7-9H,4-6H2,1-3H3
Standard InChI Key WUEJOVNIQISNHV-UHFFFAOYSA-N
Canonical SMILES CCCCC=COC(=O)C(C)C

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and Isomerism

Hex-1-enyl 2-methylpropanoate belongs to the ester family, with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . The compound features a hex-1-enyl group (CH₂=CH(CH₂)₄-) esterified to 2-methylpropanoic acid (isobutyric acid). The terminal double bond at the first carbon introduces geometric isomerism, though the trans-configuration is thermodynamically favored due to reduced steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
Exact Mass170.1307 Da
LogP (Octanol-Water)3.06 (estimated)
Topological Polar Surface Area26.3 Ų

Synthesis and Industrial Production

Esterification Pathways

The synthesis of hex-1-enyl 2-methylpropanoate typically involves acid-catalyzed esterification between 2-methylpropanoic acid and hex-1-enol. This reaction follows the Fischer esterification mechanism, where sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic acyl substitution . Alternative routes include the use of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent under mild conditions to minimize side reactions .

Purification and Yield Optimization

Post-synthesis, fractional distillation under reduced pressure (e.g., 50–100 mmHg) is employed to isolate the ester, leveraging its estimated boiling point of 190–210°C (extrapolated from trans-3-heptenyl analog) . Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with yields exceeding 75% under optimized conditions .

Physicochemical Properties and Stability

Solubility and Partitioning

Hex-1-enyl 2-methylpropanoate exhibits low water solubility (estimated 20–30 mg/L at 25°C) due to its hydrophobic alkenyl chain and branched ester group . The LogP value of 3.06 suggests high lipid solubility, making it suitable for lipid-based formulations in cosmetics and agrochemicals .

Thermal and Oxidative Stability

The compound’s stability under thermal stress is moderate, with decomposition observed above 200°C. Antioxidants such as BHT (butylated hydroxytoluene) are often added to formulations to mitigate oxidative degradation of the double bond .

Applications in Fragrance and Flavor Industries

Olfactory Profile

While direct data on hex-1-enyl 2-methylpropanoate’s odor are scarce, analogs like cis-3-hexenyl isobutyrate exhibit fresh, green, and fruity notes . These characteristics position it as a candidate for perfumes, air fresheners, and food flavorings.

Environmental and Regulatory Considerations

Biodegradability and Ecotoxicity

Future Research Directions

Advanced Catalysis for Sustainable Synthesis

Exploring enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) could enhance reaction efficiency and sustainability, reducing reliance on harsh acid catalysts .

Expanded Toxicological Profiling

While read-across data provide preliminary safety assurances, in vivo studies on hex-1-enyl 2-methylpropanoate are needed to confirm NOAEL (No Observed Adverse Effect Level) and dermal sensitization potential .

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